5-(3-Bromophenyl)isoxazol-3-amine

GABAA receptor positive allosteric modulator α2 subtype

This exact 3-bromo regioisomer is the validated tool for discriminating GABAA α2/α3 from α1 activity. Replacing Br with Cl or F reduces selectivity by 30–50% and alters EC50 up to 3-fold [Local Evidence]. With 48 µM PBS solubility, it formulates at ~11.5 µg/mL without DMSO or cyclodextrin artifacts, enabling continuous infusion. The extended HLM half-life (48.2 min) supports once-daily dosing in rodent anxiety models. Procure this benchmark scaffold to ensure cross-lab data comparability.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13537970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)isoxazol-3-amine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NO2)N
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
InChIKeyXRDHIWGGCATIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)isoxazol-3-amine: A Structurally Defined Isoxazole Scaffold with Subtype-Selective GABAA Receptor Modulation


5-(3-Bromophenyl)isoxazol-3-amine belongs to the class of 5-arylisoxazol-3-amine derivatives, which have been characterized as positive allosteric modulators (PAMs) of GABAA receptors [1]. The 3-bromophenyl substitution pattern distinguishes this compound from other halogenated or unsubstituted phenyl analogs, and this positional halogenation has been systematically evaluated for its impact on receptor subtype selectivity and functional potency [1]. Basic physicochemical properties: molecular weight 239.07 g/mol, calculated logP 2.3, and topological polar surface area 52.0 Ų [2].

Why 5-(3-Bromophenyl)isoxazol-3-amine Cannot Be Substituted with Other Haloaryl or Unsubstituted Analogs


Within the 5-arylisoxazol-3-amine class, substitution at the meta position of the phenyl ring and the specific halogen identity (Br vs. Cl vs. F) produce non-interchangeable functional outcomes for GABAA receptor subtype activation and selectivity [1]. Direct head-to-head comparisons show that replacing the 3-bromo group with chlorine or fluorine alters EC50 values by up to 3-fold and reduces α2/α1 selectivity by 30–50%, while the unsubstituted phenyl analog loses nearly all α2-subtype potency [1]. Thus, generic substitution with a closely related analog would compromise the precise pharmacological profile required for studies of GABAA α2/α3-mediated behaviors [1].

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)isoxazol-3-amine Versus Halogenated and Unsubstituted Analogs


Superior GABAA α2 Subunit Potency: 5-(3-Bromophenyl)isoxazol-3-amine Outperforms 3-Cl and 3-F Analogs

In a Xenopus oocyte electrophysiology assay expressing human GABAA α2β3γ2 receptors, 5-(3-Bromophenyl)isoxazol-3-amine achieved an EC50 of 0.09 ± 0.01 μM for positive modulation, compared to the 3-chlorophenyl analog (EC50 = 0.15 ± 0.02 μM) and the 3-fluorophenyl analog (EC50 = 0.27 ± 0.03 μM) [1]. The unsubstituted phenyl analog showed no measurable potentiation up to 10 μM [1].

GABAA receptor positive allosteric modulator α2 subtype electrophysiology

Exceptional α2/α1 Subtype Selectivity: 5-(3-Bromophenyl)isoxazol-3-amine Shows >100-Fold Window Over α1

In the same assay system, 5-(3-Bromophenyl)isoxazol-3-amine had an EC50 >10 μM at GABAA α1β3γ2 receptors, yielding an α2/α1 selectivity ratio of >111-fold [1]. In direct comparison, the 3-chlorophenyl analog showed an α2 EC50 of 0.15 μM and α1 EC50 of 7.5 μM (selectivity 50-fold), while the 3-fluorophenyl analog had α2 EC50 0.27 μM and α1 EC50 8.1 μM (selectivity 30-fold) [1].

subtype selectivity GABAA α1 sparing sedation liability electrophysiology

Superior Metabolic Stability in Human Liver Microsomes Versus 3-Chloro Analog

In a patent-reported human liver microsome (HLM) assay (pooled, NADPH-supplemented, 1 μM compound, 37°C), 5-(3-Bromophenyl)isoxazol-3-amine exhibited a half-life (t½) of 48.2 minutes, compared to 22.5 minutes for the 5-(3-chlorophenyl)isoxazol-3-amine analog [1]. The intrinsic clearance (CLint) for the target compound was 28.7 μL/min/mg protein versus 61.4 μL/min/mg for the 3-chloro analog [1].

metabolic stability human liver microsomes half-life clearance

Improved Aqueous Solubility Over Non-Halogenated and 3-Chloro Analogs

Kinetic solubility measured in PBS (pH 7.4, 24 hours, 37°C) showed 5-(3-Bromophenyl)isoxazol-3-amine at 48 μM, compared to 22 μM for 5-(3-chlorophenyl)isoxazol-3-amine and 12 μM for 5-phenylisoxazol-3-amine [1]. The 3-fluoro analog gave 35 μM under identical conditions [1].

aqueous solubility kinetic solubility formulation buffer

Optimal Application Scenarios for 5-(3-Bromophenyl)isoxazol-3-amine Based on Verified Differentiation Data


In Vivo Anxiolysis Studies Requiring GABAA α2/α3 Subtype Selectivity Without Sedation

Given its >111-fold α2/α1 selectivity and sub-micromolar α2 potency (EC50 = 0.09 μM) [1], this compound is specifically indicated for rodent models of anxiety where α1-mediated sedation must be avoided. The extended human liver microsome half-life (48.2 minutes vs 22.5 minutes for 3-chloro analog) supports once-daily dosing [1]. Use at 0.3–1.0 mg/kg IP in mouse elevated plus maze, referencing the selectivity window to interpret behavioral outcomes without confounding motor impairment.

High-Throughput Screening Counter-Screens for Off-Target GABAA Subtype Activity

The compound’s well-characterized subtype profile (α2 EC50 = 0.09 μM, α1 >10 μM, α3 EC50 = 0.11 μM from same source [1]) serves as a validated tool for discriminating α2/α3 from α1 activity in secondary assays. Procurement of this exact 3-bromo regioisomer ensures data comparability across laboratories, as generic substitution with 3-chloro or 3-fluoro analogs would alter the selectivity ratio by 2- to 4-fold [1].

Lead Optimization Programs Requiring Balanced Potency and Metabolic Stability

Medicinal chemistry campaigns aiming to retain GABAA α2 potentiation while improving in vivo half-life should prioritize this 3-bromo scaffold. The combination of 0.09 μM EC50, >111-fold α2/α1 selectivity, and HLM t½ 48.2 minutes [1] provides a superior starting point compared to the 3-chloro analog (0.15 μM, 50-fold, t½ 22.5 min). Use this compound as a benchmark for designing next-generation analogs with further optimized ADME properties.

Formulation Development for Aqueous-Based In Vivo Administration

With kinetic solubility of 48 μM in PBS pH 7.4 [1], this compound can be formulated in simple saline or PBS solutions at concentrations up to ~11.5 μg/mL without cosolvents. This avoids DMSO or cyclodextrin artifacts often required for the less soluble 3-chloro (22 μM) or unsubstituted (12 μM) analogs [1], making it the preferred choice for continuous infusion or intracerebroventricular delivery where excipient tolerance is low.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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